molecular formula C17H15ClN4O B2601531 3-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide CAS No. 2320210-02-2

3-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide

Cat. No.: B2601531
CAS No.: 2320210-02-2
M. Wt: 326.78
InChI Key: HVFCEDRTLHSEPN-UHFFFAOYSA-N
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Description

3-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a pyrazolylmethyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reaction: The pyrazole derivative is then reacted with a pyridine derivative to introduce the pyridinyl group.

    Amidation: The final step involves the reaction of the substituted pyrazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(1R,2S)-2-phenylcyclopropyl]-5-(1H-pyrrolo[2,3-b]pyridin-5-yloxymethyl)benzamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

3-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and pyridine rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for drug discovery and other applications.

Properties

IUPAC Name

3-chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-22-14(10-16(21-22)15-7-2-3-8-19-15)11-20-17(23)12-5-4-6-13(18)9-12/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFCEDRTLHSEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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